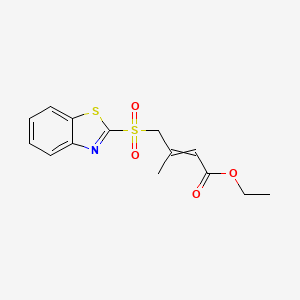
Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate typically involves the reaction of 1,3-benzothiazole-2-sulfonyl chloride with ethyl 3-methylbut-2-enoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl chloride group.
Aplicaciones Científicas De Investigación
Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Mecanismo De Acción
The mechanism of action of Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate can be compared with other benzothiazole derivatives such as:
1,3-Benzothiazole-2-sulfonyl chloride: This compound is a precursor in the synthesis of various benzothiazole derivatives and has similar reactivity.
1,3-Benzothiazole-2-sulfonyl fluoride: It is another derivative with similar chemical properties but different reactivity due to the presence of the fluoride group
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
922718-36-3 |
|---|---|
Fórmula molecular |
C14H15NO4S2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
ethyl 4-(1,3-benzothiazol-2-ylsulfonyl)-3-methylbut-2-enoate |
InChI |
InChI=1S/C14H15NO4S2/c1-3-19-13(16)8-10(2)9-21(17,18)14-15-11-6-4-5-7-12(11)20-14/h4-8H,3,9H2,1-2H3 |
Clave InChI |
NJDDSIFAWOFILW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C)CS(=O)(=O)C1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,4-Dichlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14171468.png)
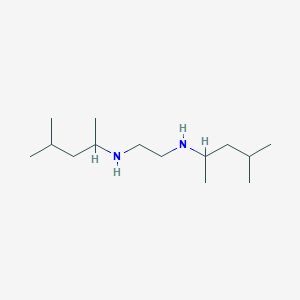

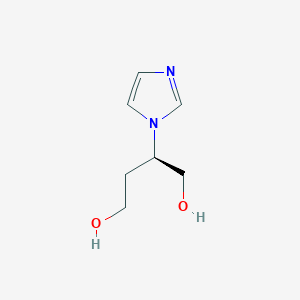
![N-(2-Aminoethyl)-4-{[(2-aminoethyl)amino]methyl}benzamide](/img/structure/B14171494.png)

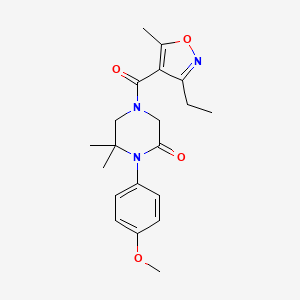
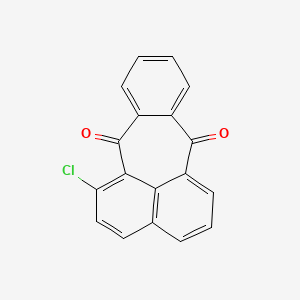
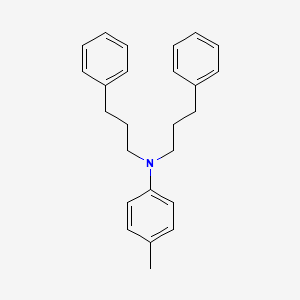
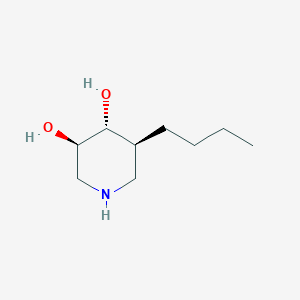

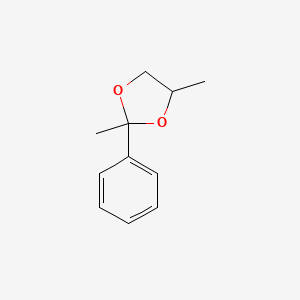
![2-[1-[2-(4-methoxy-7-pyrazin-2-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxo-acetyl]-4-piperidylidene]-2-phenyl-acetonitrile](/img/structure/B14171539.png)

